N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide
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Overview
Description
“N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide” is a chemical compound that contains an isoxazole moiety . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . This compound is offered by Benchchem for CAS No. 1797283-25-0.
Synthesis Analysis
In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it is always imperative to develop alternate metal-free synthetic routes .Scientific Research Applications
Antimicrobial and Antitumor Activities
N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide derivatives have shown promising results in antimicrobial and antitumor activities. The synthesis and evaluation of these compounds against different strains of bacteria and cancer cell lines have been a focus of recent studies, indicating their potential as leads in the development of new antimicrobial and anticancer drugs. Notably, some derivatives exhibited significant potency against Methicillin Resistant Staphylococcus aureus (MRSA), highlighting their relevance in addressing antibiotic resistance issues (S. Chaudhari et al., 2020; L. Yurttaş et al., 2015).
Enzyme Inhibition for Therapeutic Applications
The compound and its derivatives have been explored for their enzyme inhibitory activities, specifically targeting enzymes relevant to diseases such as diabetes and Alzheimer's. Research on sulfonamides incorporating benzodioxane and acetamide moieties demonstrated substantial inhibitory activity against α-glucosidase and acetylcholinesterase, providing a basis for developing therapeutic agents for managing diabetes and Alzheimer's disease respectively (M. Abbasi et al., 2019).
Anticonvulsant Properties
Studies on this compound derivatives also revealed anticonvulsant properties, suggesting their potential use in the treatment of epilepsy. The structural modifications of these compounds to enhance their metabolic stability and increase their efficacy in vivo provide insights into the design of novel anticonvulsant drugs (A. A. Farag et al., 2012).
Future Directions
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Mechanism of Action
Target of action
The compound could potentially target the BRD4 protein . BRD4 plays a key role in the regulation of gene transcription and has been identified as an attractive target for cancer treatment .
Biochemical pathways
The inhibition of BRD4 can affect the transcription of key genes (Bcl-2, c-Myc and CDK6), which play an essential role in the proliferation and cell cycle progression of tumor cells .
Result of action
The inhibition of BRD4 can lead to the blockage of cell cycle at G0/G1 phase and induce cell apoptosis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide are largely related to its interactions with various biomolecules. For instance, it has been found to exhibit potent binding activities with BRD4, a protein that plays a key role in the regulation of gene transcription . This interaction with BRD4 suggests that this compound could potentially influence a variety of biochemical reactions within the cell .
Cellular Effects
In terms of cellular effects, this compound has been shown to have significant impacts on cell function. Specifically, it has been found to inhibit the expression levels of oncogenes including c-Myc and CDK6 in MV4-11 cells . Furthermore, it has been observed to block cell cycle progression at the G0/G1 phase and induce cell apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily associated with its binding interactions with BRD4 . By binding to BRD4, this compound can inhibit the transcription of key genes, thereby influencing cell proliferation and cell cycle progression .
properties
IUPAC Name |
N-[3-(1,2-benzoxazol-3-ylmethylsulfonylamino)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-11(20)17-12-5-4-6-13(9-12)19-24(21,22)10-15-14-7-2-3-8-16(14)23-18-15/h2-9,19H,10H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKYAJSOISTGEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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